molecular formula C18H22N4OS B12248541 1-(4-Methylphenyl)-2-{[4-(4-methylpiperazin-1-yl)pyrimidin-2-yl]sulfanyl}ethanone

1-(4-Methylphenyl)-2-{[4-(4-methylpiperazin-1-yl)pyrimidin-2-yl]sulfanyl}ethanone

Cat. No.: B12248541
M. Wt: 342.5 g/mol
InChI Key: ODNCNVIGQWYBAQ-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a 4-methylphenyl group attached to an ethanone moiety via a sulfanyl (-S-) linkage. The sulfanyl group connects to a pyrimidine ring substituted at position 4 with a 4-methylpiperazine group (see for PubChem entry, though detailed crystallographic data is unavailable).

Properties

Molecular Formula

C18H22N4OS

Molecular Weight

342.5 g/mol

IUPAC Name

1-(4-methylphenyl)-2-[4-(4-methylpiperazin-1-yl)pyrimidin-2-yl]sulfanylethanone

InChI

InChI=1S/C18H22N4OS/c1-14-3-5-15(6-4-14)16(23)13-24-18-19-8-7-17(20-18)22-11-9-21(2)10-12-22/h3-8H,9-13H2,1-2H3

InChI Key

ODNCNVIGQWYBAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CSC2=NC=CC(=N2)N3CCN(CC3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylphenyl)-2-{[4-(4-methylpiperazin-1-yl)pyrimidin-2-yl]sulfanyl}ethan-1-one typically involves multiple steps:

    Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate precursors under acidic or basic conditions.

    Introduction of the piperazine moiety: This step involves the nucleophilic substitution reaction where the piperazine ring is introduced to the pyrimidine core.

    Thioether formation: The sulfanyl group is introduced via a nucleophilic substitution reaction with a suitable thiol reagent.

    Final coupling: The final step involves coupling the 4-methylphenyl group to the ethanone backbone through a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-methylphenyl)-2-{[4-(4-methylpiperazin-1-yl)pyrimidin-2-yl]sulfanyl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different pharmacological properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular characteristics:

  • Molecular Formula : C₁₉H₂₃N₅OS
  • Molecular Weight : Approximately 365.48 g/mol
  • IUPAC Name : 1-(4-Methylphenyl)-2-{[4-(4-methylpiperazin-1-yl)pyrimidin-2-yl]sulfanyl}ethanone

Anticancer Activity

Research indicates that compounds with similar structural motifs have shown promise as anticancer agents. The presence of the piperazine moiety is often associated with enhanced bioactivity against various cancer cell lines. The compound may inhibit specific pathways involved in tumor growth and proliferation, making it a candidate for further investigation in cancer therapy.

Neuropharmacology

The piperazine group is known for its role in modulating neurotransmitter systems, particularly serotonin receptors. This compound's ability to interact with serotonin pathways suggests potential applications in treating psychiatric disorders such as depression and anxiety. Preliminary studies on related compounds have demonstrated binding affinity to serotonin receptors, indicating a need for further exploration of this compound's neuropharmacological effects.

Study 1: Binding Affinity to Serotonin Receptors

A study published in MDPI explored the binding affinity of various piperazine-substituted compounds to serotonin receptors, highlighting the importance of structural modifications on receptor interaction. The findings suggest that the presence of the methylpiperazine group significantly enhances binding affinity, which could translate to improved therapeutic efficacy in mood disorders .

Study 2: Antitumor Activity

In a study focusing on pyrimidine derivatives, compounds similar to 1-(4-Methylphenyl)-2-{[4-(4-methylpiperazin-1-yl)pyrimidin-2-yl]sulfanyl}ethanone exhibited significant cytotoxic effects against breast cancer cell lines. The study indicated that these compounds could induce apoptosis through specific signaling pathways, warranting further investigation into their mechanisms of action .

Potential Mechanisms of Action

The proposed mechanisms through which this compound may exert its effects include:

  • Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell metabolism.
  • Modulation of Receptor Activity : By interacting with serotonin receptors, this compound may alter neurotransmitter levels, potentially alleviating symptoms of depression and anxiety.

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)-2-{[4-(4-methylpiperazin-1-yl)pyrimidin-2-yl]sulfanyl}ethan-1-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Key Features :

  • Core scaffold : Ethane-1-one with dual substituents (aryl and heterocyclic groups).
  • Functional groups : Sulfanyl bridge, pyrimidine, and methylpiperazine.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues, their substituents, and physicochemical properties:

Compound Name / ID Molecular Formula Key Substituents logP Biological Activity (if reported) Reference ID
Target Compound : 1-(4-Methylphenyl)-2-{[4-(4-methylpiperazin-1-yl)pyrimidin-2-yl]sulfanyl}ethanone C₁₈H₂₂N₄OS (estimated) 4-Methylphenyl, 4-(4-methylpiperazin-1-yl)pyrimidin-2-yl sulfanyl ~3.8* Not explicitly reported
1-(4-Chlorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]ethanone C₁₄H₁₃ClN₂OS 4-Chlorophenyl, 4,6-dimethylpyrimidin-2-yl sulfanyl 3.73 Kinase inhibition (implicit from scaffold)
1-(4-Bromophenyl)-2-{[5-(((4-methylphenyl)sulfanyl)methyl)-4-allyl-triazol-3-yl]sulfanyl}ethanone C₂₂H₂₁BrN₃S₂ 4-Bromophenyl, triazole with allyl and 4-methylphenylsulfanyl groups N/A No activity reported
1-(2-Methylimidazo[1,2-a]pyridin-3-yl)-2-[(4-methylphenyl)sulfanyl]-1-ethanone C₁₈H₁₇N₃OS Imidazo[1,2-a]pyridine, 4-methylphenyl sulfanyl N/A Potential CNS activity (scaffold-based)
1-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone C₁₄H₁₆ClN₅O₃S₂ 4-Chlorobenzenesulfonylpiperazine, 1H-1,2,4-triazol-5-yl sulfanyl N/A Antifungal/antibacterial (implicit)

*Estimated logP based on similar methylpiperazine-containing compounds (e.g., reports logP = 3.85 for a related structure).

Key Structural Differences and Implications

4-Fluorophenyl analogues () show enhanced solubility due to fluorine’s electronegativity, which may improve bioavailability.

Heterocyclic Modifications: Substituting the pyrimidine core with triazole () or imidazo[1,2-a]pyridine () introduces different hydrogen-bonding capabilities and ring strain, influencing interactions with enzymes like kinases or cytochrome P450. The methylpiperazine group in the target compound may enhance solubility compared to non-polar substituents (e.g., allyl in ).

Sulfanyl Linker :

  • The sulfanyl bridge is conserved across most analogues, suggesting its role in maintaining conformational flexibility or redox activity.

Biological Activity

1-(4-Methylphenyl)-2-{[4-(4-methylpiperazin-1-yl)pyrimidin-2-yl]sulfanyl}ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented structurally as follows:

C15H19N3S\text{C}_{15}\text{H}_{19}\text{N}_3\text{S}

It features a pyrimidine ring , a sulfanyl group , and a methylphenyl moiety , which contribute to its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits significant antitumor and antimicrobial activities. The following sections detail specific findings related to its biological effects.

Antitumor Activity

Studies have demonstrated that 1-(4-Methylphenyl)-2-{[4-(4-methylpiperazin-1-yl)pyrimidin-2-yl]sulfanyl}ethanone possesses cytotoxic effects against various cancer cell lines. Notably:

  • MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines were subjected to treatment with the compound, yielding IC50 values that indicate potent cytotoxicity. For example, IC50 values ranged from 0.19 µM to 0.78 µM , comparable to established anticancer agents like doxorubicin .
Cell LineIC50 (µM)
MCF-70.48
HCT-1160.78

Flow cytometry analyses revealed that the compound induces cell cycle arrest at the G1 phase and promotes apoptosis through activation of caspases, particularly caspase 3/7, suggesting a mechanism involving programmed cell death .

Antimicrobial Activity

In addition to antitumor effects, this compound has shown promising results against various bacterial strains. In vitro studies reported:

  • Minimum Inhibitory Concentration (MIC) values indicating effective inhibition of bacterial growth. For instance, it exhibited MIC values of < 10 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating its potential as an antimicrobial agent .

The biological activity of 1-(4-Methylphenyl)-2-{[4-(4-methylpiperazin-1-yl)pyrimidin-2-yl]sulfanyl}ethanone is attributed to several mechanisms:

  • Inhibition of Key Enzymes : The compound selectively inhibits cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, which are crucial for cell cycle progression.
  • Induction of Apoptosis : Activation of apoptotic pathways through caspase cascade activation has been observed, leading to programmed cell death in cancer cells.
  • Antioxidant Properties : The presence of sulfur in its structure may contribute to antioxidant activity, reducing oxidative stress in cells .

Case Studies

Recent case studies have highlighted the efficacy of this compound in preclinical models:

  • A study involving xenograft models demonstrated significant tumor regression in mice treated with the compound compared to control groups, reinforcing its potential as an effective anticancer drug candidate.

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